Antineoplaston A10
Overview
Description
Antineoplaston A10 is a compound that has garnered attention for its potential antitumor properties. It is a small molecule with the chemical formula C₁₃H₁₄N₂O₃ and is classified as an N-acyl-alpha amino acid derivative . Initially isolated from human urine, it is now synthesized in laboratories for research purposes . This compound has been investigated for its potential use in treating various cancers, including sarcoma, lymphoma, lung cancer, liver cancer, and kidney cancer .
Mechanism of Action
Target of Action
Antineoplaston A10 is believed to target DNA . It is specifically capable of intercalating with DNA at specific base pairs . This interaction with DNA is thought to interfere with the binding of carcinogens to the DNA helix .
Mode of Action
The mode of action of this compound involves its ability to intercalate into DNA . This intercalation may interfere with DNA replication, transcription, or translation . This theory is based on manipulating molecular models of DNA and this compound . No published evidence of the creation of this actual molecule or evidence of the properties ascribed to it exists in the medical literature .
Biochemical Pathways
It is proposed that the compound’s interaction with dna could potentially affect various cellular processes, including dna replication, transcription, and translation .
Result of Action
The result of this compound’s action is thought to involve cell cycle arrest in the G1 phase, reduction of mitosis, and decreased protein synthesis . These effects could potentially inhibit the growth of cancer cells .
Action Environment
It is known that the compound was originally isolated from human urine but is now synthetically derived
Biochemical Analysis
Biochemical Properties
. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the Ras protein, where Antineoplaston A10 acts as an inhibitor . This inhibition plays a crucial role in its antineoplastic activity, as Ras proteins are involved in cell signaling pathways that regulate cell growth and differentiation.
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce cell cycle arrest in the G1 phase, leading to a reduction in mitosis and decreased protein synthesis . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Additionally, this compound has been reported to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate into DNA at specific base pairs . This intercalation can interfere with the binding of carcinogens to the DNA helix, thereby preventing DNA replication, transcription, or translation. Furthermore, this compound has been proposed to bind to chromatin, similar to other anticancer drugs like doxorubicin . This binding can lead to changes in gene expression and enzyme activity, contributing to its antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over time In vitro studies have demonstrated that this compound can maintain its activity over extended periods, while in vivo studies have shown its potential for sustained antineoplastic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, some adverse effects have been observed, including neurologic toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a Ras inhibitor . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are critical areas of research, as they can influence its therapeutic potential and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic efficacy. Studies have shown that this compound can selectively accumulate in tumor tissues, making it a promising candidate for targeted cancer therapy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and chromatin . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. These interactions are essential for its antineoplastic effects, as they enable the compound to interfere with DNA replication and transcription processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antineoplaston A10 can be synthesized through a two-step process:
Condensation of phenylacetic acid with L-glutamine: This reaction produces phenylacetyl-L-glutamine.
Intramolecular cyclization: The phenylacetyl-L-glutamine undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. The process typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Antineoplaston A10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying N-acyl-alpha amino acid derivatives.
Biology: It has been investigated for its potential role in modulating biological pathways.
Medicine: Antineoplaston A10 has been explored as a potential treatment for various cancers, including brain tumors and prostate cancer
Industry: Its potential use in tumor imaging has been evaluated through labeling with technetium-99m.
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally and functionally similar to Antineoplaston A10, including:
Phenylacetylglutamine (AS2-5): A derivative of this compound.
Phenylacetic acid (PA): A component of the AS2-1 mixture.
Uniqueness
This compound is unique due to its specific structure and its proposed mechanism of action involving DNA intercalation and chromatin binding. This distinguishes it from other anticancer compounds that may have different molecular targets and pathways .
Properties
IUPAC Name |
N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQCUGLKSAV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919683 | |
Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91531-30-5 | |
Record name | Antineoplaston A10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antineoplaston A10 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTINEOPLASTON A10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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